molecular formula C9H8O3 B15071916 7-Hydroxyisochroman-1-one

7-Hydroxyisochroman-1-one

Cat. No.: B15071916
M. Wt: 164.16 g/mol
InChI Key: BXXZHPYUINLWKI-UHFFFAOYSA-N
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Description

7-Hydroxyisochroman-1-one is a chemical compound belonging to the class of isochromans. Isochromans are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring. The hydroxyl group at the 7th position and the ketone group at the 1st position make this compound a unique and interesting compound for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyisochroman-1-one can be achieved through various methods. One common method involves the oxidation of indene using tungstic acid and hydrogen peroxide. This reaction is typically carried out in a solvent such as t-butanol, resulting in the formation of the desired lactol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyisochroman-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Tungstic acid and hydrogen peroxide are commonly used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Various reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as acetal derivatives, which have shown significant antibacterial and antifungal activities .

Scientific Research Applications

7-Hydroxyisochroman-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxyisochroman-1-one involves its interaction with biological targets. The hydroxyl and ketone groups play a crucial role in its reactivity and interaction with enzymes and other proteins. The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Uniqueness: 7-Hydroxyisochroman-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its ability to form various derivatives with significant antibacterial and antifungal properties sets it apart from other similar compounds .

Biological Activity

7-Hydroxyisochroman-1-one, a compound belonging to the isoquinoline family, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, synthesis, and relevant case studies, supported by empirical data.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C9H8O3\text{C}_9\text{H}_8\text{O}_3

The synthesis of this compound typically involves various organic reactions, including Mannich reactions and nitration processes. For instance, a recent study detailed the synthesis of derivatives through a Mannich reaction involving dimethylamine and daidzein, yielding a range of compounds with potential biological activity .

Anticancer Properties

This compound has been investigated for its anticancer properties. A study highlighted its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549). The following table summarizes the IC50 values of this compound against different carcinoma cell lines:

CompoundIC50 (µM) A549 (Lung)IC50 (µM) HepG2 (Liver)IC50 (µM) MCF-7 (Breast)
This compound72.7 ± 1.186.6 ± 3.2106.5 ± 4.2

These results indicate that the compound exhibits promising antiproliferative activity across multiple cancer types .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. It was shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them .

Antimicrobial Activity

Research has indicated that derivatives of this compound possess antimicrobial properties. For example, certain derivatives demonstrated activity against Stenotrophomonas maltophilia with minimum inhibitory concentration (MIC) values ranging from 128 to 512 μg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.

Case Studies

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of several isoquinoline derivatives, including this compound, in vitro and in vivo. The results showed significant tumor reduction in xenograft models treated with this compound compared to controls. Histopathological analysis revealed reduced cell proliferation and increased apoptosis in treated tumors .

Case Study 2: Antioxidant Mechanism

Another investigation focused on the antioxidant mechanisms of this compound. In vitro assays demonstrated that the compound significantly inhibited lipid peroxidation in rat liver homogenates, indicating its protective role against oxidative damage .

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

7-hydroxy-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C9H8O3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,10H,3-4H2

InChI Key

BXXZHPYUINLWKI-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C1C=CC(=C2)O

Origin of Product

United States

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